N-(Cyclopropylmethyl)cyclobutanamine hydrochloride
Overview
Description
“N-(Cyclopropylmethyl)cyclobutanamine hydrochloride” is a chemical compound with the CAS number 1010097-75-2 . It is used as a reference standard in pharmaceutical testing .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 161.67 . Other physical and chemical properties like solubility, boiling point, etc., are not available in the sources I found.Scientific Research Applications
Cyclobutanes are recognized for their unique structural features, such as the puckered structure, increased carbon-carbon (C−C) bond lengths, and relative chemical inertness, which make them an attractive choice in medicinal chemistry. They have been utilized to improve drug properties by preventing cis/trans-isomerization, replacing larger cyclic systems, enhancing metabolic stability, and directing key pharmacophore groups, among other benefits. These characteristics contribute to cyclobutanes' role in drug candidates, helping to arrive at favorable properties by filling hydrophobic pockets or acting as aryl isosteres (Kolk et al., 2022).
Cyclobutanes and Cyclopropylmethyl Compounds in Synthetic Chemistry
The structural motifs of cyclobutanes and cyclopropylmethyl compounds are pivotal in synthetic chemistry, particularly for constructing biologically active compounds. These small rings are subject to facile ring contractions and expansions, often yielding a single product in high yield. Such rearrangements are of significant interest due to the synthetic utility offered by the unique reactivity of these compounds, facilitating the construction of complex molecules with potential pharmacological activities (Conia & Robson, 1975).
Bioactive Alkaloids with Cyclobutane Structures
Research into natural cyclobutane-containing alkaloids, derived from both terrestrial and marine sources, has identified over 210 compounds with antimicrobial, antibacterial, anticancer, and other biological activities. These studies underscore the significance of cyclobutane and related structures in the discovery of new therapeutic agents. The focus on these compounds reveals the potential for cyclobutane derivatives, including N-(Cyclopropylmethyl)cyclobutanamine hydrochloride, to contribute to novel drug discovery and development processes (Dembitsky, 2007).
Properties
IUPAC Name |
N-(cyclopropylmethyl)cyclobutanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(3-1)9-6-7-4-5-7;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHHJQZDCSLTJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704050 | |
Record name | N-(Cyclopropylmethyl)cyclobutanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010097-75-2 | |
Record name | N-(Cyclopropylmethyl)cyclobutanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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